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Abstract

1-(3-methylenecyclobutyl)ethanone is a unique ketone-containing organic compound with a
strained cyclobutane ring and an exocyclic double bond. While specific experimental data for
this compound is limited in publicly accessible literature, this guide provides a comprehensive
overview of its known identifiers, computed properties, and extrapolations of its likely chemical
behavior and potential biological significance based on related chemical structures. This
document aims to serve as a foundational resource for researchers interested in the synthesis,
characterization, and potential applications of this and similar molecules.

Chemical Identifiers and Physical Properties

Precise identification of a chemical entity is critical for regulatory compliance, patent
applications, and scientific communication. The following tables summarize the key identifiers
and computed physicochemical properties for 1-(3-methylenecyclobutyl)ethanone.

Table 1: Chemical Identifiers for 1-(3-methylenecyclobutyl)ethanone[1]
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Identifier Type Value
CAS Number 25303-66-6
IUPAC Name 1-(3-methylidenecyclobutyl)ethanone

Molecular Formula

C7H100

SMILES CC(=0)C1CC(=C)C1
e INChI=1S/C7H100/c1-5-3-7(4-5)6(2)8/h7H,1,3-
n
4H2,2H3
InChlKey HZQIYEIIXARJKB-UHFFFAOYSA-N

Table 2: Computed Physicochemical Properties of 1-(3-methylenecyclobutyl)ethanone([1]

Property Value
Molecular Weight 110.15 g/mol
XLogP3 1.1
Hydrogen Bond Donor Count 0

Hydrogen Bond Acceptor Count 1

Rotatable Bond Count 1

Exact Mass 110.0732 g/mol
Topological Polar Surface Area 17.1 A2

Heavy Atom Count 8

Complexity 127

Potential Synthetic Routes

While a specific, detailed experimental protocol for the synthesis of 1-(3-

methylenecyclobutyl)ethanone is not readily available in the surveyed literature, established

organic synthesis methodologies for related cyclobutane and ketone derivatives can provide a
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logical framework for its preparation. A plausible approach involves a [2+2] photocycloaddition
reaction, a common method for forming cyclobutane rings.

Proposed Synthesis Workflow: [2+2] Photocycloaddition

A potential synthetic route could involve the photochemical [2+2] cycloaddition of allene with an
appropriate a,B-unsaturated ketone precursor. This method is a powerful tool for constructing

Allene +
a,B-Unsaturated Ketone

[2+2] Photocycloaddition
(UV light)

four-membered rings.

(1—(3-methyIenecyclobutyl)ethanona

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 1-(3-methylenecyclobutyl)ethanone.

General Experimental Protocol for [2+2]
Photocycloaddition

The following is a generalized protocol based on known procedures for similar reactions.
Optimization of reaction conditions, including solvent, temperature, and irradiation time, would
be necessary.

e Reactant Preparation: The a,3-unsaturated ketone precursor and a molar excess of allene
are dissolved in a suitable photochemically inert solvent (e.g., acetonitrile, acetone) in a
quartz reaction vessel.

» Reaction Setup: The reaction mixture is deoxygenated by bubbling with nitrogen or argon for
a sufficient period. The vessel is sealed and placed in a photochemical reactor equipped with
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a UV lamp (e.g., medium-pressure mercury lamp).

e Irradiation: The mixture is irradiated with UV light while maintaining a constant temperature,
typically at or below room temperature, with continuous stirring.

e Monitoring: The reaction progress is monitored by techniques such as thin-layer
chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

o Work-up and Purification: Upon completion, the solvent is removed under reduced pressure.
The crude product is then purified by column chromatography on silica gel using an
appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired 1-(3-
methylenecyclobutyl)ethanone.

Spectroscopic Characterization (Predicted)

No experimental spectra for 1-(3-methylenecyclobutyl)ethanone have been identified in the
public domain. However, based on its chemical structure, the expected spectroscopic features
can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e IH NMR: The proton NMR spectrum is expected to show signals corresponding to the acetyl
methyl protons (a singlet), the protons on the cyclobutane ring (multiplets), and the exocyclic
methylene protons (likely a singlet or a narrow multiplet).

e 13C NMR: The carbon NMR spectrum should exhibit distinct peaks for the carbonyl carbon,
the carbons of the double bond, the carbons of the cyclobutane ring, and the acetyl methyl
carbon.

Infrared (IR) Spectroscopy

The IR spectrum of 1-(3-methylenecyclobutyl)ethanone is anticipated to display
characteristic absorption bands for the carbonyl group (C=0 stretch) typically in the region of
1700-1725 cm~1, and for the carbon-carbon double bond (C=C stretch) around 1650 cm~1. C-H
stretching and bending vibrations for the alkyl and vinyl groups would also be present.

Mass Spectrometry (MS)
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In mass spectrometry, 1-(3-methylenecyclobutyl)ethanone would be expected to show a
molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for
cyclic ketones often involve alpha-cleavage adjacent to the carbonyl group, as well as
rearrangements and cleavages of the cyclobutane ring.[2]

(1—(3—methylenecyclobutyl)ethanon(a

(Electron Ionization)
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Caption: Predicted mass spectrometry fragmentation pathway.

Potential Biological Activity and Signaling Pathways

There is currently no specific information available regarding the biological activity or
associated signaling pathways of 1-(3-methylenecyclobutyl)ethanone. However, the
cyclobutane moiety is present in a number of biologically active natural products and synthetic
compounds.[3][4] These compounds have demonstrated a wide range of activities, including
antimicrobial, antiviral, and anticancer effects.[4]
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The presence of the a,3-unsaturated ketone functionality in a strained ring system suggests
potential reactivity towards biological nucleophiles, which could be a basis for future
investigation into its pharmacological properties.

E-(S-methylenecyclobutyl)ethanona Binding

Covalent or Non-covalent Downstream Biological Effect
Interaction

Gotential Biological Target\ 4

(e.g., Enzyme, Receptor))
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Caption: Hypothetical interaction with a biological target.

Conclusion and Future Directions

1-(3-methylenecyclobutyl)ethanone represents a chemical entity with a well-defined structure
but a significant lack of empirical data. This guide has consolidated the available information on
its identifiers and computed properties while proposing logical avenues for its synthesis and
characterization based on established chemical principles. The potential for biological activity,
inferred from its structural motifs, warrants further investigation. Future research should focus
on the development of a reliable synthetic protocol, followed by comprehensive spectroscopic
analysis to confirm its structure and a thorough evaluation of its biological properties. Such
studies will be crucial in unlocking the potential of this and related molecules for applications in
medicinal chemistry and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


http://people.whitman.edu/~dunnivfm/C_MS_Ebook/CH6/6_11_2.html
https://openmedicinalchemistryjournal.com/VOLUME/2/PAGE/26/FULLTEXT/
https://openmedicinalchemistryjournal.com/VOLUME/2/PAGE/26/FULLTEXT/
https://pubmed.ncbi.nlm.nih.gov/18404338/
https://www.benchchem.com/product/b2708863#1-3-methylenecyclobutyl-ethanone-cas-number-and-identifiers
https://www.benchchem.com/product/b2708863#1-3-methylenecyclobutyl-ethanone-cas-number-and-identifiers
https://www.benchchem.com/product/b2708863#1-3-methylenecyclobutyl-ethanone-cas-number-and-identifiers
https://www.benchchem.com/product/b2708863#1-3-methylenecyclobutyl-ethanone-cas-number-and-identifiers
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2708863?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2708863?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

